Ethyl 6-chlorochroman-2-carboxylate
Description
Ethyl 6-chlorochroman-2-carboxylate (ECCC) is a chroman derivative characterized by a benzopyran ring system substituted with a chlorine atom at position 6 and an ethyl ester group at position 2 (Figure 1). Synthesized via base-mediated condensation reactions followed by functionalization of the chroman core, ECCC has been extensively studied for its hypolipidemic properties . Early research demonstrated its efficacy in reducing serum triglycerides and cholesterol in hyperlipidemic rat models, outperforming clofibrate, a well-known lipid-lowering agent . Its mechanism of action is hypothesized to involve modulation of hepatic HMG-CoA reductase activity, though this effect appears model-dependent .
Properties
IUPAC Name |
ethyl 6-chloro-3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)16-11/h4,6-7,11H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZUMAXLNPKBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(O1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955168 | |
| Record name | Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33533-96-9 | |
| Record name | Ethyl 6-chlorochroman-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033533969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
4-Oxo-Functionalized Analogs
The introduction of a 4-oxo group (e.g., compound IV in ) reduces hypolipidemic activity compared to ECCC. This suggests that saturation of the chroman ring (absence of a ketone) is critical for maintaining activity.
6-Phenyl and 6-Cyclohexyl Substitutions
Replacing the 6-chloro substituent with phenyl (compound III) or cyclohexyl (compound IV) groups abolishes hypocholesterolemic activity in sucrose-fed rats. For example, at 0.4 mmol/kg, III and IV reduced serum cholesterol by <5%, compared to 30% for ECCC . This highlights the importance of the chloro group at position 6 for lipid-lowering efficacy.
Comparison with Chromone Derivatives
Chromone-2-carboxylic acids (e.g., 6-bromochromone-2-carboxylic acid) differ from ECCC by possessing a ketone group at position 3. While chromones are easier to synthesize via microwave-assisted methods, they exhibit weaker in vitro antagonism of cholesterol biosynthesis (IC₅₀ > 100 μM) compared to ECCC (IC₅₀ ~ 50 μM) . The saturated chroman backbone likely enhances bioavailability and target engagement.
Comparison with Clofibrate and Clofibric Acid
ECCC outperforms clofibrate (I) in sucrose-fed rat models, reducing serum cholesterol by 30% vs. 15% for clofibrate at equivalent doses (0.4 mmol/kg) . However, clofibric acid (the active metabolite of clofibrate) shows broader efficacy across multiple hyperlipidemic models, suggesting differences in metabolic stability or tissue distribution between the compounds .
Heterocyclic Analogs with Ethyl Carboxylate Moieties
Imidazopyridazine Derivatives
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate shares structural motifs with ECCC but replaces the chroman core with an imidazopyridazine ring. Despite high structural similarity (88–98% by Tanimoto index), these compounds lack reported hypolipidemic activity, emphasizing the necessity of the chroman scaffold for lipid modulation .
Benzothiophene Derivatives
Ethyl 6-chloro-1-benzothiophene-2-carboxylate substitutes the benzopyran oxygen with sulfur.
Data Tables
Table 1: Hypolipidemic Activity of ECCC and Analogs in Sucrose-Fed Rats
| Compound | Dose (mmol/kg) | Serum Cholesterol Reduction (%) | Reference |
|---|---|---|---|
| ECCC | 0.4 | 30 | |
| Clofibrate (I) | 0.4 | 15 | |
| 6-Phenylchroman-2-carboxylate (III) | 0.4 | <5 | |
| 4-Oxo-ECCC (IV) | 0.4 | 0 |
Key Research Findings
- Substituent Sensitivity : The 6-chloro group and saturated chroman ring are indispensable for ECCC’s hypolipidemic activity. Modifications at these positions drastically reduce efficacy .
- Model Dependency: ECCC’s effects on hepatic HMG-CoA reductase are pronounced in sucrose-fed models but absent in normal rats, suggesting context-dependent mechanisms .
- Synthetic Accessibility : Chromones are more easily synthesized via microwave-assisted routes, but their biological performance is inferior to chromans .
Q & A
Q. What are the established synthetic routes for Ethyl 6-chlorochroman-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via multi-step organic reactions, such as cyclization of chlorinated intermediates followed by esterification. Key factors include temperature control (e.g., maintaining 0–5°C during chlorination) and purification via column chromatography with gradients of ethyl acetate/hexane . Optimization may involve adjusting stoichiometry, solvent polarity, or catalytic systems (e.g., Lewis acids for cyclization).
Q. What spectroscopic methods are critical for characterizing this compound, and how are spectral discrepancies resolved?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, discrepancies in aromatic proton splitting patterns (e.g., overlapping signals in ¹H NMR) can be resolved using 2D-COSY or HSQC experiments. Infrared (IR) spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at low temperatures (e.g., 100 K) to minimize thermal motion. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools. Key parameters include R-factor convergence (< 0.05) and validation via CCDC deposition .
Advanced Research Questions
Q. How can conformational analysis of the chroman ring inform reactivity studies?
The chroman ring’s puckering coordinates (e.g., Cremer-Pople parameters) quantify non-planar distortions. Molecular mechanics (MMFF94) or DFT calculations (B3LYP/6-311+G(d,p)) model energy minima. Experimentally, variable-temperature NMR can detect ring-flipping barriers, while SCXRD provides static distortion metrics .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values or receptor-binding assays may arise from impurities, solvent effects, or assay protocols. Mitigation includes:
- Standardized purity validation : HPLC with UV/ELSD detection (≥98% purity).
- Solvent controls : Compare DMSO vs. aqueous solubility impacts.
- Dose-response normalization : Use internal standards (e.g., reference inhibitors) .
Q. How can computational methods predict the compound’s environmental fate given limited ecotoxicological data?
Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials. Molecular dynamics simulations (Amber/GROMACS) model soil mobility via log Kow and adsorption coefficients .
Q. What experimental designs minimize bias in structure-activity relationship (SAR) studies?
- Blinded assays : Separate synthesis and bioassay teams.
- Dose-range validation : Use Hill slopes to confirm sigmoidal responses.
- Negative controls : Include unsubstituted chroman analogs. Statistical validation via ANOVA or Mann-Whitney U tests ensures reproducibility .
Methodological Notes
- Crystallography : SHELXL refinement requires careful handling of disordered atoms (PART commands) and hydrogen-bonding networks (HFIX). Use PLATON for Twinning/ADDSYM checks .
- Synthetic Optimization : Design of Experiments (DoE) with JMP or Minitab can systematically vary reaction parameters (e.g., time, catalyst loading) .
- Data Contradictions : Apply Grubbs’ test to identify outliers in biological replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
